Nivasorexant

Description

Overview of Orexin (B13118510) Neuropeptides (Orexin A and Orexin B) and Receptors (Orexin-1 and Orexin-2) in Neuromodulation

The orexin system comprises two neuropeptides, orexin-A (also known as hypocretin-1) and orexin-B (also known as hypocretin-2), which are produced from a single precursor protein called prepro-orexin. frontiersin.org These peptides are synthesized by a specific cluster of neurons located in the lateral hypothalamus and perifornical area. frontiersin.orgwikipedia.org From this region, orexin neurons project widely throughout the brain, influencing a vast array of neuronal populations. wikipedia.org

The effects of orexin-A and orexin-B are mediated by two distinct G protein-coupled receptors (GPCRs): the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R). frontiersin.orgacs.org These receptors exhibit different binding affinities for the two orexin peptides. Orexin-A binds to both OX1R and OX2R with high and roughly equal affinity. wikipedia.org In contrast, orexin-B displays a significantly higher affinity for OX2R than for OX1R. wikipedia.org This differential affinity is a key factor in the distinct physiological roles attributed to each receptor.

The distribution of OX1R and OX2R throughout the brain is widespread but not entirely overlapping, which further contributes to their specialized functions. mdpi.com OX1R is prominently expressed in brain regions associated with reward, motivation, and emotional regulation, such as the locus coeruleus, prefrontal cortex, and amygdala. acs.orguniversiteitleiden.nlaasm.org OX2R is highly expressed in areas crucial for the regulation of sleep and wakefulness, including the tuberomammillary nucleus. aasm.org

Physiological Roles of the Orexin System in Arousal, Stress, and Reward Circuitry

The orexin system is a master regulator of arousal, ensuring that an organism can maintain a state of wakefulness that is appropriate for its environmental and internal conditions. mdpi.com It integrates signals related to the sleep-wake cycle, energy balance, and stress to orchestrate a coordinated response. mdpi.comfrontiersin.org Orexin neurons are active during periods of wakefulness and their activity is crucial for sustaining long, consolidated periods of being awake. frontiersin.org

Beyond its role in general arousal, the orexin system is intimately involved in the body's response to stress. researchgate.net Acute stressors have been shown to activate orexin neurons, suggesting that this system helps to mobilize the behavioral and physiological responses necessary to cope with challenging situations. researchgate.net Furthermore, the orexin system plays a significant role in reward processing and motivation. nih.gov It interacts with key components of the brain's reward circuitry, such as the ventral tegmental area (VTA), to modulate goal-directed behaviors, including the seeking of palatable food and other rewards. mdpi.comnih.gov

The orexin peptides and their receptors are highly conserved across vertebrate species, indicating their fundamental importance in physiological regulation. acs.org This conservation allows for the use of animal models to study the functions of the orexin system and the effects of pharmacological agents that target it. While the fundamental roles of the orexin system are conserved, there is also evidence of functional divergence. For instance, OX2R is considered the ancestral form of the receptor, with OX1R having evolved later in mammals, potentially to accommodate more complex roles in pathophysiology. frontiersin.org Studies comparing different species, such as zebrafish and mice, have revealed both conserved and divergent features of hypothalamic cell types, including orexin neurons. researchgate.netnih.gov This highlights the evolutionary adaptability of this critical neuromodulatory system.

Orexin-1 Receptor (OX1R) Specificity in Stress- and Reward-Related Arousal Pathways

Rationale for Selective Orexin-1 Receptor (OX1R) Antagonism in Central Nervous System Research

The distinct roles of OX1R and OX2R provide a strong rationale for the development of selective receptor antagonists. By targeting one receptor over the other, researchers can dissect the specific contributions of each to various physiological and pathological processes.

Dual orexin receptor antagonists (DORAs), such as suvorexant and lemborexant, block both OX1R and OX2R. pnas.orgwikipedia.org These compounds are primarily known for their sleep-promoting effects, which are largely attributed to the blockade of OX2R. acs.orgoup.com In contrast, selective orexin-1 receptor antagonists (SO1RAs), like Nivasorexant, are designed to specifically inhibit OX1R. This selectivity is crucial in research paradigms where the goal is to modulate stress- and reward-related behaviors without inducing sleepiness. acs.orguniversiteitleiden.nl The development of SO1RAs allows for a more targeted investigation of the functions of OX1R, helping to differentiate its roles from those of OX2R.

The specific involvement of OX1R in stress, anxiety, and reward pathways has led to growing interest in the therapeutic potential of selective OX1R antagonists. acs.orgpnas.org Research suggests that blocking OX1R could be a promising strategy for a variety of conditions. Preclinical studies using SO1RAs have shown efficacy in models of substance abuse, eating disorders, and anxiety-like behaviors. acs.orgnih.gov For example, the SO1RA GSK1059865 was found to reduce binge-eating-like behavior in rats. acs.org this compound (ACT-539313) was the first SO1RA to be investigated in clinical trials, initially for anxiety disorders and later for binge eating disorder. acs.orgwikipedia.org While a Phase 2 trial for binge eating disorder did not show the expected efficacy, the research into SO1RAs continues to be an active area of investigation for various central nervous system disorders. wikipedia.orgtandfonline.com

Structure

3D Structure

Properties

CAS No. |

1435480-40-2 |

|---|---|

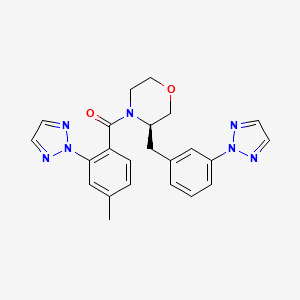

Molecular Formula |

C23H23N7O2 |

Molecular Weight |

429.5 g/mol |

IUPAC Name |

[4-methyl-2-(triazol-2-yl)phenyl]-[(3R)-3-[[3-(triazol-2-yl)phenyl]methyl]morpholin-4-yl]methanone |

InChI |

InChI=1S/C23H23N7O2/c1-17-5-6-21(22(13-17)30-26-9-10-27-30)23(31)28-11-12-32-16-20(28)15-18-3-2-4-19(14-18)29-24-7-8-25-29/h2-10,13-14,20H,11-12,15-16H2,1H3/t20-/m1/s1 |

InChI Key |

GKPHAIOJCHBZCT-HXUWFJFHSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)N2CCOC[C@H]2CC3=CC(=CC=C3)N4N=CC=N4)N5N=CC=N5 |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2CCOCC2CC3=CC(=CC=C3)N4N=CC=N4)N5N=CC=N5 |

Origin of Product |

United States |

Discovery and Medicinal Chemistry Research of Nivasorexant

Strategic Approaches in Orexin (B13118510) Receptor Antagonist Drug Discovery

The journey to Nivasorexant's discovery was paved with strategic shifts and serendipitous findings, reflecting the evolving understanding of the orexin system's role in various physiological processes. The orexin system, comprising two neuropeptides (orexin A and orexin B) and two G protein-coupled receptors (OX1R and OX2R), has been a target for therapeutic intervention in a range of central nervous system (CNS) disorders. acs.orgnih.gov

Transition from Dual Orexin Receptor Antagonism to OX1R Selectivity

Initial research efforts in the orexin field were largely concentrated on the development of dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R. acs.orgresearchgate.net This approach was primarily aimed at treating insomnia, as antagonism of the OX2R is strongly associated with promoting sleep. nih.govnih.gov However, growing evidence has suggested that the two orexin receptor subtypes have distinct physiological roles. scribd.com The OX1R is more closely linked to stress, reward, and emotional responses, making it a promising target for conditions like substance abuse, eating disorders, and anxiety disorders. nih.govscribd.com

The key advantage of a selective OX1R antagonist (SO1RA) is the potential to achieve therapeutic efficacy in these disorders without the sleep-promoting effects associated with OX2R blockade. acs.orgnih.gov This realization prompted a strategic shift in drug discovery programs, including the one that ultimately yielded this compound, from a DORA-focused approach to one centered on achieving high selectivity for OX1R. acs.orgnih.gov

Serendipitous Findings in Lead Optimization Leading to this compound

The path to this compound was not a linear progression but was significantly influenced by a serendipitous discovery during the lead optimization phase of a DORA program. acs.orgacs.org Researchers were working on a series of 1-acyl-2-benzylpyrrolidine compounds, which were potent DORAs. acs.org In an attempt to improve the physicochemical and absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, they introduced modifications to the pyrrolidine (B122466) ring. acs.org

Specifically, the replacement of the pyrrolidine ring with a piperazine (B1678402) or morpholine (B109124) scaffold was explored to increase polarity. acs.org Unexpectedly, these modifications led to a dramatic shift in the receptor selectivity profile. The piperazine analog showed a significant loss of potency at both receptors but a 42-fold selectivity for OX1R. acs.org More strikingly, the morpholine analog, while also losing some potency at OX1R compared to the original pyrrolidine, exhibited a much greater loss of potency at OX2R, resulting in over 100-fold selectivity for OX1R. acs.org This unexpected finding was the catalyst that initiated a dedicated medicinal chemistry program focused on developing potent and selective OX1R antagonists, a program that culminated in the discovery of this compound. acs.orgacs.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Following the serendipitous discovery of OX1R selectivity, a systematic investigation into the structure-activity relationships (SAR) of this compound analogs was undertaken to optimize potency, selectivity, and pharmacokinetic properties. acs.orgyoutube.com

Chemical Scaffolds and Core Modifications

The initial lead optimization efforts began with a 1-acyl-2-benzylpyrrolidine scaffold, a known potent DORA. acs.org However, the key breakthrough came with the exploration of alternative heterocyclic scaffolds.

| Scaffold Modification | Impact on Selectivity |

| Pyrrolidine to Piperidine (B6355638) | Shift towards OX1R selectivity. acs.org |

| Pyrrolidine to Piperazine | 42-fold selectivity for OX1R. acs.org |

| Pyrrolidine to Morpholine | >100-fold selectivity for OX1R. acs.org |

The morpholine scaffold was ultimately prioritized for further optimization due to its favorable selectivity profile and better P-glycoprotein (P-gp) substrate profile compared to the piperazine analogs. acs.org

Influence of Aromatic Ring and Morpholine Ring Substitutions on OX1R Selectivity

With the morpholine scaffold established as the core, the research team turned its attention to substitutions on the aromatic rings and the morpholine ring itself to further refine the compound's properties.

Aromatic Ring Substitutions: A methyl scan of the benzoyl moiety revealed that substitutions at the 3, 4, and 5-positions were well-tolerated, maintaining potent OX1R antagonism and high selectivity over OX2R. acs.org Combining methyl groups at the 3 and 4-positions further enhanced selectivity to over 800-fold. acs.org

Morpholine Ring Substitutions: To address potential metabolic liabilities, methyl groups were systematically introduced at various positions on the morpholine ring. acs.org While some substitutions influenced potency and selectivity, none of the synthesized analogs showed improved metabolic stability in human liver microsomes compared to the unsubstituted morpholine analog, this compound (compound 20). acs.org

Optimization Strategies for Receptor Binding Affinity and Selectivity

The primary optimization strategy involved a multi-pronged approach focusing on key structural elements of the lead compound.

Heterocyclic Core: As discussed, the transition from a pyrrolidine to a morpholine core was a pivotal step in achieving OX1R selectivity. acs.org

Aromatic Substituents: Fine-tuning the substitution pattern on the benzoyl ring was crucial for maximizing both potency at OX1R and selectivity over OX2R. acs.org The introduction of a methyl group at the 4-position of the benzoyl ring, as seen in this compound, proved to be optimal for achieving a desirable balance of properties. youtube.com

Triazole Moiety: The phenyltriazole group was identified as a common and effective motif in orexin antagonists. acs.org

Synthetic Methodologies for this compound and Key Intermediates

The development of this compound (also known as ACT-539313 or compound 20 ) was the result of extensive medicinal chemistry efforts aimed at identifying a potent and selective orexin-1 receptor antagonist (SO1RA). acs.org The synthetic strategy for this compound and its key intermediates was designed to allow for systematic exploration of the structure-activity relationship (SAR). A crucial intermediate in the synthesis is the versatile (2S)-2-(iodobenzyl)morpholine derivative. Its preparation involves reacting a bicyclic sulfamate (B1201201) intermediate with the lithium anion of 1,3-diiodobenzene, followed by acidic hydrolysis at a high temperature. scribd.com This key intermediate then serves as a scaffold for introducing the acyl and triazole moieties that define the final structure of this compound.

Preparation of this compound Analogs for SAR Exploration

The journey to discover this compound began with a 1-acyl-2-benzylpyrrolidine (1 ), a potent dual orexin receptor antagonist (DORA). acs.org Researchers at Idorsia Pharmaceuticals found that modifications to the aromatic ring on the left side of this scaffold could induce moderate selectivity for the orexin-1 (OX1) receptor. youtube.com For instance, replacing the original phenyl group with N-substituted pyrazole (B372694) (3 ) or N-1-substituted triazole (4 ) derivatives maintained good potency at OX1 while reducing potency at the orexin-2 (OX2) receptor. acs.org

A significant breakthrough occurred when the pyrrolidine ring of an early lead compound (9 ) was expanded. acs.org This led to the synthesis of various heterocyclic analogs to improve physicochemical and pharmacokinetic properties. The piperidine analog (15 ) was a potent DORA with enhanced stability in human liver microsomes (HLM). acs.org Unexpectedly, preparing the corresponding piperazine (16 ) and morpholine (17 ) analogs resulted in a switch to a selective OX1 antagonist profile. acs.org The morpholine analog 17 showed a greater than 100-fold selectivity for OX1. scribd.com

Further SAR exploration focused on the morpholine scaffold. Researchers systematically introduced methyl substituents at various positions on the morpholine ring to block potential sites of oxidative metabolism. acs.org While these modifications generally influenced potency and selectivity, none of the synthesized analogs (29–34 ) improved HLM stability compared to the unsubstituted morpholine 20 . acs.org An R-configured methyl group at position 5 (29 ) yielded the most potent SO1RA but was also the least stable. acs.org

The final stage of SAR optimization involved modifying the benzyl (B1604629) group at the 3-position of the morpholine ring. acs.org Keeping the optimal 4-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl carboxamide moiety constant, various small substituents were introduced onto the benzyl ring. This exploration showed that positions 4, 5, and 6 could accommodate substituents while maintaining a potent and selective OX1 antagonist profile (35, 37–41 ). acs.org Ultimately, the unsubstituted benzyl analog, compound 20 (this compound), was selected as the development candidate based on a superior balance of potency, selectivity, solubility, and anticipated lower synthesis costs. acs.orgyoutube.com

Table 1: SAR of Pyrrolidine Ring Modifications

| Compound | Heterocyclic Ring | OX1 IC₅₀ (nM) | OX2 IC₅₀ (nM) | Selectivity (OX2/OX1) |

|---|---|---|---|---|

| 9 | Pyrrolidine | - | - | - |

| 15 | Piperidine | Potent DORA | Potent DORA | - |

| 16 | Piperazine | 23-fold loss vs. 9 | 95-fold loss vs. 9 | 42 |

| 17 | Morpholine | - | - | >100 |

Data sourced from references acs.orgscribd.com. IC₅₀ values represent the concentration required for 50% inhibition. Selectivity is the ratio of OX2 IC₅₀ to OX1 IC₅₀.

Table 2: SAR of Morpholine Benzyl Group Modifications

| Compound | Benzyl Substitution | OX1 IC₅₀ (nM) | HLM Stability (Clint) |

|---|---|---|---|

| 20 (this compound) | Unsubstituted | < 10 | - |

| 35 | 5-Methyl | < 10 | - |

| 36 | 2-Fluoro | 12-fold loss vs. 20 | Compromised |

| 37-41 | Other small groups | Potent SO1RA Profile | - |

Data sourced from reference acs.org. HLM stability is represented by intrinsic clearance (Clint) in human liver microsomes.

Synthesis of Chemically Referenced Metabolites for Mechanistic Studies

To understand the metabolic fate and potential for drug-drug interactions, chemically referenced standards of this compound's major circulating metabolites were synthesized. tandfonline.comnih.gov The identification of metabolic pathways was initially conducted using mass spectrometry and deuterated analogs, with final confirmation achieved through these custom-synthesized chemical references. nih.govresearchgate.net

Mechanistic studies revealed several key metabolites for which synthetic standards were essential. tandfonline.com The synthesis of references for metabolites M15 , M16 , M19 , M24 , M25 , and M30 has been reported. tandfonline.com These metabolites arise from various biotransformations, predominantly hydroxylation reactions at different positions on the this compound molecule. nih.gov

For example, the 6-hydroxymorpholine metabolite M25 is produced by both CYP2C9 and CYP2C19 enzymes and exists in equilibrium with a reactive open-chain amino aldehyde form. tandfonline.comnih.gov Another key metabolite, the secondary didehydromorpholine M30 , was identified as a major contributor to the time-dependent inhibition of the CYP3A4 enzyme. tandfonline.comnih.gov Its synthesis was crucial for mechanistic studies which suggested that epoxidation of its double bond could form a reactive bicyclic metabolite that binds to the CYP3A4 active site. tandfonline.comnih.gov Additionally, metabolite M50 was produced by oxidizing the diastereoisomeric metabolite M19 . tandfonline.com The availability of these synthetic metabolite standards allowed for their quantification in plasma and their use in in vitro inhibition assays to elucidate complex metabolic and inhibitory pathways. tandfonline.com

Molecular Pharmacology and Receptor Interaction Profiles

Orexin-1 Receptor Binding Kinetics and Affinity (Ki)

Nivasorexant demonstrates potent and high-affinity binding to the orexin-1 receptor (OX1R). tandfonline.com The affinity of a compound for its receptor is often quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity.

In competitive inhibition assays, this compound has shown a Ki value of 0.8 μM for the orexin-1 receptor. nih.gov The binding of this compound to the OX1R is reversible. guidetopharmacology.org The rate at which a drug associates with and dissociates from its receptor, known as its binding kinetics, can significantly influence its pharmacological effects. While detailed kinetic parameters like association (kon) and dissociation (koff) rates for this compound are not extensively reported in the public domain, the high affinity suggests a favorable combination of these rates for sustained receptor occupancy.

Receptor Selectivity Profiling of this compound

A crucial aspect of a drug's pharmacological profile is its selectivity for the intended target receptor over other receptors, which helps in minimizing off-target effects.

Orexin-1 vs. Orexin-2 Receptor Selectivity Ratio

This compound is characterized as a selective orexin-1 receptor antagonist. wikipedia.org It exhibits a significantly higher affinity for the OX1R compared to the orexin-2 receptor (OX2R). acs.orgtandfonline.com Reports indicate that this compound has an approximately 60-fold higher affinity for the OX1R. tandfonline.com Another study noted a greater than 100-fold selectivity toward OX1R. acs.org This high selectivity is a key feature, as the two orexin (B13118510) receptors have distinct physiological roles; OX2R is predominantly involved in regulating wakefulness, while OX1R is more associated with stress and reward processes. acs.org

Table 1: this compound Receptor Selectivity

| Receptor | Selectivity Ratio (OX1 vs. OX2) |

| Orexin-1 | ~60-fold higher affinity tandfonline.com |

| Orexin-1 | >100-fold higher selectivity acs.org |

Assessment of Off-Target Activity in Broad Pharmacological Panels

To assess its broader selectivity and potential for off-target interactions, this compound was tested against a large panel of other receptors and enzymes. In a screening of over 130 pharmacological targets, this compound showed no significant activity at a concentration of 10 μM. acs.org

However, in vitro studies on cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, revealed some interactions. This compound demonstrated inhibitory effects on members of the CYP2C family and CYP3A4. nih.gov Specifically, it showed weak inhibition of CYP1A2, CYP2A6, CYP2B6, and CYP2D6 with IC50 values exceeding 100 μM. nih.gov More significant inhibition was observed for CYP2C8, CYP2C9, and CYP2C19, with IC50 values of 25, 8.6, and 1.6 μM, respectively. nih.gov For CYP3A4, the IC50 values were 19 and 44 μM using different substrates. nih.gov

Table 2: this compound In Vitro CYP Inhibition

| Enzyme | IC50 (μM) | Ki (μM) |

| CYP2C8 | 25 nih.gov | - |

| CYP2C9 | 8.6 nih.govpharmgkb.orgmedkoo.com | 5.0 nih.gov |

| CYP2C19 | 1.6 nih.govpharmgkb.orgmedkoo.com | 0.8 nih.gov |

| CYP3A4 (Midazolam substrate) | 19 nih.gov | - |

| CYP3A4 (Testosterone substrate) | 44 nih.gov | - |

| CYP1A2, CYP2A6, CYP2B6, CYP2D6 | >100 nih.gov | - |

Mechanisms of Orexin-1 Receptor Antagonism

This compound functions by blocking the action of the endogenous orexin peptides at the OX1R.

Competitive Inhibition Characterization

This compound acts as a competitive antagonist at the orexin-1 receptor. tandfonline.comnih.gov This means that it binds to the same site on the receptor as the natural ligands, orexin-A and orexin-B, thereby preventing them from binding and activating the receptor. The competitive nature of this inhibition is supported by in vitro assays where the presence of this compound shifts the concentration-response curve of orexin agonists to the right without depressing the maximal response.

In Vitro Functional Assays (e.g., Calcium Mobilization, IP-1 Accumulation Assays)

The activation of orexin receptors, which are G-protein coupled receptors (GPCRs), leads to downstream signaling events. acs.org The OX1R is primarily coupled to the Gq protein, and its activation stimulates phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3) and a subsequent increase in intracellular calcium (Ca2+) levels. frontiersin.orgcreative-bioarray.com

Functional assays are used to measure the ability of an antagonist to block these signaling events. Calcium mobilization assays, often performed using a Fluorometric Imaging Plate Reader (FLIPR), directly measure the increase in intracellular calcium upon receptor activation. acs.org this compound's antagonistic activity is demonstrated by its ability to inhibit the calcium flux induced by orexin agonists.

Another common functional assay for Gq-coupled receptors is the measurement of inositol monophosphate (IP-1) accumulation. researchgate.netnih.gov IP3 is rapidly metabolized to IP2 and then to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, allowing it to accumulate and serve as a stable marker of Gq pathway activation. nih.gov this compound's efficacy as an OX1R antagonist can be quantified by its ability to reduce the IP-1 accumulation stimulated by orexin peptides. These functional assays confirm that this compound effectively blocks the signaling cascade initiated by orexin binding to the OX1R. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Orexin-A |

Preclinical Pharmacokinetics and Metabolism Research

In Vitro Metabolic Stability and Turnover in Hepatic Systems

The metabolic stability of a new chemical entity is a critical parameter assessed during drug discovery, providing insights into its persistence in the body and potential for metabolism-mediated clearance. thermofisher.comsrce.hrnuvisan.com In vitro systems, such as liver microsomes and hepatocytes, are standard models for these evaluations. thermofisher.comsrce.hr

For Nivasorexant, in vitro studies predicted it to be a low-clearance drug in humans, with a predicted clearance of 1.1 mL/min/kg, which corresponds to about 10% of liver blood flow. acs.org The clearance of this compound across different species was found to be primarily driven by metabolism. tandfonline.com

In vitro experiments identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the metabolism of this compound. acs.orgtandfonline.comnih.gov It is estimated to account for approximately 90% of the total turnover in human liver microsomes. acs.orgtandfonline.comnih.gov

Minor contributions to this compound metabolism were attributed to CYP2C9 and CYP2C19. tandfonline.comnih.gov The individual contribution of these enzymes did not surpass 3–7%. tandfonline.comnih.gov Specifically, the roles of CYP2C9 and CYP2C19 were estimated to be in the range of 3-5% each. tandfonline.com

Table 1: Contribution of Cytochrome P450 Enzymes to this compound Metabolism

| Enzyme | Contribution to In Vitro Turnover |

| CYP3A4 | ~90% acs.orgtandfonline.comnih.gov |

| CYP2C9 | 3-7% tandfonline.comnih.gov |

| CYP2C19 | 3-7% tandfonline.comnih.gov |

The metabolic clearance of this compound proceeds through multiple pathways. tandfonline.com Research has identified seven distinct metabolic routes across species. tandfonline.comnih.gov A predominant mechanism among these is hydroxylation, with five of the seven pathways involving hydroxylation reactions at various positions on the this compound molecule. tandfonline.comnih.gov

Additionally, the 6-hydroxymorpholine metabolite (M25) is produced by both CYP2C9 and CYP2C19. tandfonline.comnih.gov This metabolite exists in equilibrium with its open-chain amino aldehyde form, which is chemically reactive. tandfonline.comnih.gov For CYP3A4, a secondary didehydromorpholine metabolite (M30) has been identified as a key factor in enzyme inactivation. tandfonline.comnih.gov

The precise sites of metabolism on the this compound molecule were elucidated using a combination of advanced analytical techniques. tandfonline.comnih.gov Mass spectrometry was a key tool in this process. tandfonline.comnih.gov The use of deuterated analogs of this compound further aided in pinpointing the locations of metabolic changes. tandfonline.comnih.gov The structures of the identified metabolites were ultimately confirmed through comparison with chemically synthesized reference compounds. tandfonline.comnih.gov

In studies using ¹⁴C-labeled this compound with human liver microsomes, several metabolites were identified, including M15, M16, M19, M24, M25, M30, and M50. tandfonline.com

Characterization of Metabolite Pathways (e.g., Hydroxylation)

In Vitro Cytochrome P450 Inhibition and Induction Studies

Investigating the potential of a drug candidate to inhibit or induce cytochrome P450 enzymes is crucial for predicting drug-drug interactions (DDIs). sygnaturediscovery.com

Competitive inhibition studies are conducted to determine the concentration of an inhibitor that reduces enzyme activity by 50% (IC₅₀). edx.orgwikipedia.org The inhibition constant (Kᵢ) is an intrinsic measure of binding affinity, independent of substrate concentration. edx.orgwikipedia.orgncifcrf.gov

In vitro competitive inhibition assays showed that this compound inhibits CYP2C9, CYP2C19, and CYP3A4. researchgate.netnih.goviastate.eduresearchgate.netresearchgate.netresearchgate.net The IC₅₀ values were determined to be 8.6 µM for CYP2C9, 1.6 µM for CYP2C19, and between 19 and 44 µM for CYP3A4. researchgate.netnih.goviastate.eduresearchgate.netresearchgate.netresearchgate.net For CYP2C9 and CYP2C19, the corresponding Kᵢ values were 5.0 µM and 0.8 µM, respectively. nih.gov this compound and nearly all of its circulating metabolites were found to be potent competitive inhibitors of CYP2C19. tandfonline.comnih.gov

Table 2: In Vitro Competitive Inhibition of CYP Enzymes by this compound

| Enzyme | IC₅₀ (µM) | Kᵢ (µM) |

| CYP2C9 | 8.6 researchgate.netnih.goviastate.eduresearchgate.netresearchgate.netresearchgate.net | 5.0 nih.gov |

| CYP2C19 | 1.6 researchgate.netnih.goviastate.eduresearchgate.netresearchgate.netresearchgate.net | 0.8 nih.gov |

| CYP3A4 | 19 - 44 researchgate.netnih.goviastate.eduresearchgate.netresearchgate.netresearchgate.net | Not Reported |

Time-dependent inhibition (TDI) refers to an increase in enzyme inhibition over a pre-incubation period and can indicate a potential for more significant DDIs. sygnaturediscovery.com this compound demonstrated significant time-dependent inhibition of CYP2C19 in vitro. researchgate.netnih.goviastate.eduresearchgate.netresearchgate.netresearchgate.net Further mechanistic studies revealed that this compound is a time-dependent inhibitor of both CYP2C19 and CYP3A4. tandfonline.comnih.gov This TDI was found to correlate with the covalent binding of radiolabeled this compound to liver microsomes and recombinant CYP3A4. tandfonline.com The secondary metabolite M30 was identified as a major contributor to the inactivation of CYP3A4. tandfonline.comnih.gov

Role of Reactive Metabolites and Covalent Binding

Mechanistic studies into the drug-drug interactions of this compound have identified covalent binding as a significant common factor. tandfonline.com Investigations using ¹⁴C-labeled this compound with human liver microsomes and specific recombinant cytochrome P450 enzymes have quantified this binding. The covalent binding with liver microsomes was measured at 129 pmol/(h*mg). tandfonline.com

This covalent binding is linked to the formation of reactive metabolites. tandfonline.com For the CYP3A4 enzyme, the secondary didehydromorpholine metabolite, M30, has been identified as the primary source of enzyme inactivation. tandfonline.com It is proposed that epoxidation of M30's double bond creates a bicyclic reactive metabolite that subsequently binds within the active site of CYP3A4. tandfonline.com Furthermore, the 6-hydroxymorpholine metabolite, M25, which is produced by both CYP2C9 and CYP2C19, exists in equilibrium with its chemically reactive open-chain amino aldehyde form. tandfonline.com This reactive form is thought to contribute to the covalent binding of this compound to both of these P450 enzymes. tandfonline.com The hypothesis of reactive metabolite formation is supported by observations of this compound covalently binding to both human liver microsomes and recombinant CYP2C19. nih.gov

Table 1: Covalent Binding of ¹⁴C-Nivasorexant (10 µM) to Human Liver Microsomes and Recombinant CYP Enzymes

This table shows the extent of covalent binding after a 60-minute incubation period.

| System | Covalent Binding (pmol/mg protein) |

|---|---|

| Human Liver Microsomes | 129 |

| Recombinant CYP2C9 | 114 |

| Recombinant CYP2C19 | 158 |

| Recombinant CYP3A4 | 148 |

Data sourced from research on the time-dependent inhibition of CYP enzymes by this compound. tandfonline.com

Pregnane (B1235032) X Receptor (PXR) Activation Assessment

In vitro studies have demonstrated that this compound leads to a concentration-dependent increase in CYP3A4 expression in human hepatocytes. tandfonline.com This effect is linked to the activation of the human pregnane X receptor (PXR). tandfonline.com The potency of this compound as a PXR activator was quantified, showing a concentration causing 50% of the maximal response (EC₅₀) at a value of 2.3 μM. tandfonline.com

Preclinical Disposition and Excretion Pathways

In preclinical animal models, the clearance of this compound is predominantly driven by extensive metabolism. researchgate.netacs.org Research in rats indicates that following metabolism, the resulting products are chiefly eliminated through biliary excretion. researchgate.netacs.org

Excretion Routes (Biliary, Urinary, Fecal) in Animal Models

Studies in rat models have clarified the primary excretion pathways for this compound and its metabolites. researchgate.netacs.org The compound is mostly excreted through the bile following comprehensive metabolic processes. researchgate.netacs.org In contrast, urinary excretion is considered a negligible route of elimination. researchgate.netacs.org Correspondingly, only trace amounts of the unchanged parent drug were found in the urine, bile, or feces of the animal models, underscoring the significance of metabolism prior to excretion. researchgate.netacs.org

Brain Penetration Assessment in Animal Models

This compound is characterized as a brain-penetrating orexin-1 receptor antagonist. acs.org Preclinical studies in rats were conducted to assess its distribution into the central nervous system. acs.org These investigations measured the unbound brain-to-plasma concentration ratio (Kₚ,ᵤᵤ), which is a key indicator of a compound's ability to cross the blood-brain barrier and engage with its target. acs.org For this compound (also identified as compound 20 in the study), the Kₚ,ᵤᵤ was determined to be greater than 1, indicating favorable brain penetration. acs.org

Table 2: Brain Penetration of this compound and Related Compounds in Rats

This table displays the unbound brain-to-plasma ratios (Kₚ,ᵤᵤ) for several compounds investigated for CNS distribution.

| Compound | Unbound Plasma Conc. (nM) | Unbound Brain Conc. (nM) | Unbound Brain-to-Plasma Ratio (Kₚ,ᵤᵤ) |

|---|---|---|---|

| This compound (20) | 140 | 150 | 1.07 |

| Compound 17 | 25 | 10 | 0.40 |

| Compound 19 | 140 | 170 | 1.21 |

| Compound 22 | 100 | 160 | 1.60 |

Data sourced from the discovery and medicinal chemistry program of this compound. acs.org

Preclinical Pharmacodynamics and Efficacy Studies in Animal Models

Evaluation in Animal Models of Compulsive-Like Behaviors

The potential of selective OX1R antagonists to treat compulsive behaviors has been investigated using various animal models. acs.org

The schedule-induced polydipsia (SIP) rat model is utilized to study compulsive behaviors, specifically excessive, non-goal-directed drinking. acs.org In this model, rats exhibit excessive water consumption when food pellets are delivered intermittently. acs.org Nivasorexant's efficacy in this model was a key factor in its selection as a preclinical candidate. acs.orgnih.govfigshare.com Research demonstrated that this compound could reduce the excessive drinking behavior characteristic of this model. acs.org

In the SIP rat model, this compound was shown to dose-dependently decrease excessive water intake. acs.org A significant reduction in compulsive drinking was observed at a dose of 100 mg/kg. acs.org Crucially, this effect was specific to the compulsive behavior, as the compound did not affect normal water intake in the home cage environment. acs.org Furthermore, this compound did not alter locomotor activity during the test, indicating that its effects were not due to sedative side effects. acs.org

Table 1: Effect of this compound on Water Intake and Activity in the SIP Rat Model acs.org

| Dose (mg/kg) | Compulsive Water Intake during SIP Test | Home Cage Water Intake | Locomotor Activity during SIP Test |

|---|---|---|---|

| 30 | No significant effect | Not Tested | No significant effect |

Schedule-Induced Polydipsia (SIP) Rat Model

Research in Animal Models of Dysregulated Eating Behaviors

The role of the orexin (B13118510) system in reward-seeking and eating behaviors has prompted investigation into this compound for conditions like binge-eating disorder (BED). acs.orgnih.gov

To study binge-like eating, a rat model was developed where the behavior is induced by a combination of intermittent dieting, access to highly palatable food (HPF), and acute stress. nih.gov This model mimics aspects of binge-eating disorder in humans. nih.gov In these preclinical studies, this compound was tested for its ability to reduce the excessive consumption of HPF. researchgate.netnih.gov The compound was compared with other selective OX1R antagonists, such as ACT-335827 and IDOR-1104-2408, and the positive control, topiramate. nih.gov

This compound demonstrated a dose-dependent reduction in binge-like eating behavior in the rat model. researchgate.netnih.gov The efficacy of this compound was linked to its ability to achieve sufficient occupancy of the orexin-1 receptors in the brain. acs.orgnih.gov Studies estimated the OX1R occupancy at different doses, confirming that potent antagonism could be achieved. acs.org The reduction in binge-like eating was observed at unbound drug concentrations in the brain that are known to selectively block OX1Rs. nih.govpatsnap.com This relationship between dose, receptor occupancy, and behavioral effect was a critical component of the preclinical evaluation. researchgate.netnih.gov

Table 2: Dose-Dependent Effect of this compound on Binge-Like Eating in Rats nih.govresearchgate.net

| Dose (mg/kg) | Effect on Highly Palatable Food Intake under Binge Conditions |

|---|---|

| 1.5 | No significant effect |

| 5 | No significant effect |

| 15 | Significant reduction |

The durability of this compound's effect was assessed through chronic dosing studies. nih.govpatsnap.com The research showed that the efficacy of this compound in reducing binge-like eating was maintained even with repeated administration. researchgate.netnih.gov Furthermore, its effectiveness persisted under conditions involving more frequent exposure to stress, a key trigger for binge eating in the model. nih.govpatsnap.com These findings suggested that selective OX1R blockade could be a sustained therapeutic approach for binge-eating behaviors. nih.gov Investigations into the underlying neural mechanisms found that neither the priming for binge-like eating nor the treatment with this compound resulted in significant changes in the expression of the neuropeptide orexin-A or the protein deltaFosB in the brain regions studied. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name | Type / Alias |

|---|---|

| This compound | Selective Orexin-1 Receptor Antagonist (SO1RA), ACT-539313 |

| Orexin A | Neuropeptide |

| Orexin B | Neuropeptide |

| ACT-335827 | Selective Orexin-1 Receptor Antagonist (SO1RA) |

| IDOR-1104-2408 | Selective Orexin-1 Receptor Antagonist (SO1RA) |

| Topiramate | Positive control medication |

| deltaFosB | Protein |

| SB-334867 | Selective Orexin-1 Receptor Antagonist (SO1RA) |

| GSK1059865 | Selective Orexin-1 Receptor Antagonist (SO1RA) |

| JNJ-54717793 | Selective Orexin-1 Receptor Antagonist (SO1RA) |

| Fluoxetine | Selective serotonin-reuptake inhibitor |

| Flurbiprofen | CYP2C9 substrate |

| Omeprazole | CYP2C19 substrate |

| Midazolam | CYP3A4 substrate |

| Testosterone | CYP3A4 substrate |

| Estradiol | Hormone |

Dose-Response Relationships and OX1R Occupancy in Brain

Neurobiological Correlates in Preclinical Models

The investigation into the neurobiological underpinnings of this compound's effects has involved detailed analysis of key protein expression in specific brain regions of animal models. These studies aimed to elucidate the molecular changes associated with both the development of certain behaviors, such as binge-eating, and the pharmacological intervention with this selective orexin-1 receptor antagonist (SO1RA).

Analysis of Orexin-A Neuropeptide Expression in Brain Regions

In preclinical studies, the expression of the orexin-A (OXA) neuropeptide was examined in relevant brain regions to understand its potential role in the development of binge-eating phenotypes in rat models. researchgate.netnih.gov The analysis of OXA expression in neurons and neuronal fibers was conducted to determine if changes in this neuropeptide were associated with the binge-like eating behavior induced in these models. researchgate.netnih.govpatsnap.comsciprofiles.com However, research indicated that the priming for binge-like eating or the administration of this compound resulted in only minor alterations in OXA expression in a limited number of brain areas. researchgate.netnih.govpatsnap.comsciprofiles.com Ultimately, these investigations concluded that OXA expression was not a useful classifier for the binge-eating phenotype in the studied rat models. researchgate.netnih.gov

Investigation of DeltaFosB (ΔFosB) Protein Expression in Brain Regions

Concurrent with the analysis of orexin-A, researchers also investigated the expression of the ΔFosB protein. ΔFosB is a transcription factor known to accumulate in specific brain regions following chronic exposure to various stimuli, including drugs of abuse and stress, and is implicated in long-lasting neural and behavioral adaptations. nih.gov In the context of this compound preclinical studies, the expression of ΔFosB and its co-expression with orexin-A were studied in relevant brain regions of rat models of binge-eating disorder. researchgate.netnih.govpatsnap.comsciprofiles.com

The objective was to determine if alterations in ΔFosB expression could be a potential underlying factor in the development of the binge-eating phenotype. researchgate.netnih.gov However, similar to the findings for orexin-A, the induction of binge-like eating or treatment with this compound led to only minor changes in ΔFosB expression in a few brain areas. researchgate.netnih.govpatsnap.comsciprofiles.com Consequently, the studies concluded that neither ΔFosB nor orexin-A expression served as a reliable classifier for the binge-eating phenotype in these animal models. researchgate.netnih.gov

Immuno- and Immunofluorescent Histochemistry Techniques

To visualize and quantify the expression of orexin-A and ΔFosB, immuno- and immunofluorescent histochemistry techniques were employed. researchgate.netnih.govpatsnap.comsciprofiles.comhpcr.jp These methods allowed for the precise localization and examination of OXA expression within neurons and neuronal fibers, as well as the co-expression of ΔFosB and OXA in specific brain regions relevant to reward and stress. researchgate.netnih.govpatsnap.comsciprofiles.com

Exploration in Other CNS Disorder Models (e.g., Substance Abuse, Anxiety)

The potential therapeutic utility of selective orexin-1 receptor antagonism extends beyond eating disorders to other CNS conditions involving reward and stress processes. acs.org

Animal Models for Stress-Induced Reinstatement of Seeking Behavior

The orexin system, particularly through the OX1 receptor, is implicated in behavioral responses related to reward and threat. acs.org Animal models of stress-induced reinstatement of drug-seeking behavior are crucial for evaluating potential treatments for substance use disorders. acs.orgmarquette.edufrontiersin.org In a model of stress-induced reinstatement of cocaine-seeking, the selective orexin-1 receptor antagonist SB-334867 was shown to prevent a significant increase in responses on a previously cocaine-paired lever when rats were exposed to foot shock. acs.org While this study did not use this compound, it highlights the potential of SO1RAs in mitigating stress-induced relapse, a key area of interest for this class of compounds. acs.org this compound's efficacy was maintained under conditions with more frequent stress exposure in a rat model of binge-eating disorder. researchgate.netnih.gov

Impact on Reward Responses

The role of the orexin-1 receptor in modulating reward-related processes is a significant area of preclinical research. acs.org Genetic and pharmacological studies in rodents have demonstrated that the orexin system regulates behavioral responses to rewards like drugs of abuse and palatable food. acs.org Animal research suggests that orexin-1 signaling is involved in seeking natural rewards, which may have implications for pathological, dysregulated eating disorders. tandfonline.com

However, the impact of selective OX1R antagonism on motivation for natural rewards appears to be nuanced. In one study, this compound, along with other SO1RAs, did not affect effort-based responding for a sucrose (B13894) reward in rats. nih.govresearchgate.net This suggests that while OX1R signaling is involved in some aspects of reward, its blockade may not universally dampen motivation for all types of rewards. nih.gov

Data Tables

Table 1: Investigated Compounds in Preclinical Studies

| Compound Name | Alias/Code | Class |

| This compound | ACT-539313 | Selective Orexin-1 Receptor Antagonist (SO1RA) |

| ACT-335827 | Selective Orexin-1 Receptor Antagonist (SO1RA) | |

| IDOR-1104-2408 | Selective Orexin-1 Receptor Antagonist (SO1RA) | |

| SB-334867 | Selective Orexin-1 Receptor Antagonist (SO1RA) | |

| Topiramate | Positive Control | |

| Lisdexamfetamine | Positive Control |

Table 2: Summary of Key Preclinical Findings for this compound

| Model | Key Finding | Citation |

| Rat Model of Binge-Eating Disorder | Dose-dependently reduced binge-like eating. | researchgate.netnih.gov |

| Rat Model of Binge-Eating Disorder | Efficacy maintained with chronic dosing and increased stress. | researchgate.netnih.gov |

| Rat Model of Binge-Eating Disorder | Minor changes in Orexin-A and ΔFosB expression. | researchgate.netnih.gov |

| Rat Effort-Based Responding for Sucrose | No effect on motivation for sucrose reward. | nih.govresearchgate.net |

Advanced Mechanistic Research and Analytical Methodologies

Radioligand Binding Assays for Receptor Occupancy Estimation

Radioligand binding assays are fundamental in pharmacological research for characterizing the interaction between a ligand (such as Nivasorexant) and its receptor. nih.gov These assays utilize a radiolabeled compound to quantify the binding to a specific receptor, allowing for the determination of affinity (Kd) and receptor density (Bmax). nih.govsci-hub.se For this compound, a selective orexin-1 receptor antagonist (SO1RA), these techniques are crucial for confirming its potency and selectivity, as well as for estimating its engagement with the target receptor in the brain. acs.orgsygnaturediscovery.com

In the development and characterization of this compound (also known as ACT-539313), its profile was assessed using a broad panel of over 130 enzymatic and radioligand binding assays against various central and peripheral pharmacological targets. acs.org This extensive screening is a standard procedure to ensure the compound's selectivity for the intended target, the orexin-1 receptor (OX1R), and to identify any potential off-target binding that could lead to undesirable effects.

A key application of these binding studies is the estimation of receptor occupancy (ROcc) in the brain. acs.org Ex vivo receptor occupancy is a powerful method used to demonstrate that a drug reaches its central nervous system (CNS) target and engages with it at therapeutic concentrations. sygnaturediscovery.com For this compound and its analogs, researchers compared the estimated OX1 receptor occupancies in the brain following administration. acs.org This data is vital for correlating the administered dose with target engagement and, ultimately, with the pharmacological response observed in preclinical models. sygnaturediscovery.com The process typically involves administering the drug to an animal, followed by the introduction of a radioligand that binds to the same receptor. The displacement of this radioligand by the drug is then measured to calculate the percentage of receptors occupied by the drug. sygnaturediscovery.com

The general types of in vitro radioligand binding assays include:

Saturation Assays: These are used to determine the density of receptors (Bmax) in a tissue and the affinity of the radioligand for those receptors (Kd). nih.govsygnaturediscovery.com

Competition Assays: These experiments measure the ability of an unlabeled compound, such as this compound, to compete with a radioligand for binding to the receptor, which allows for the determination of the compound's affinity (Ki). nih.gov

Kinetic Assays: These measure the rates of association and dissociation of the radioligand with the receptor, providing further insight into the binding interaction. nih.gov

These assays can be performed on various preparations, including recombinant cell lines expressing the target receptor or native tissue from brain preparations. sygnaturediscovery.com

Mass Spectrometry-Based Methods for Metabolite Identification and Quantification

Mass spectrometry (MS) is an indispensable analytical technique for identifying and quantifying metabolites in biological systems. thermofisher.com When coupled with separation techniques like liquid chromatography (LC), LC-MS/MS (tandem mass spectrometry) provides high sensitivity and specificity for analyzing complex mixtures such as plasma. nih.govnih.gov This methodology was central to understanding the metabolic fate of this compound.

The identification of this compound metabolites was accomplished using mass spectrometry, often supported by hydrogen/deuterium (H/D) exchange experiments to pinpoint the location of metabolic modifications. tandfonline.comtandfonline.com The structural proposals for these metabolites were subsequently confirmed through the use of synthetic chemical references. tandfonline.com Research identified seven distinct metabolic pathways for this compound, with five of these being hydroxylation reactions at various positions on the molecule. tandfonline.comresearchgate.net

For quantification, plasma concentrations of this compound and its metabolites were determined using validated LC-MS/MS assays. tandfonline.comnih.gov These quantitative methods are essential for understanding the pharmacokinetic profile of the parent drug and its metabolites. For instance, in studies evaluating drug-drug interactions, the formation of specific metabolites of probe substrates was quantified by LC-MS/MS to assess the inhibitory effect of this compound on various enzymes. nih.gov In one study, a Q Exactive HF mass spectrometer was used for the quantification of co-eluting metabolites, demonstrating the high resolution and accuracy required for complex metabolite analysis. tandfonline.com The use of triple quadrupole mass spectrometers is also common, particularly for targeted quantification using methods like selected reaction monitoring (SRM), which offers excellent sensitivity and specificity. thermofisher.commdpi.com

Below is a table summarizing key mass spectrometry features for this compound metabolites identified in human plasma. tandfonline.com

| Metabolite | Description | Key Mass Spectrometry Features |

|---|---|---|

| M19/M50 | Diastereoisomeric alcohols from hydroxylation of the methylene (B1212753) linker | Identified via MS and confirmed with synthetic references. tandfonline.com |

| M24 | Hydroxylation product in the triazole moiety | Quantified individually by LC-MS/MS using a chemical reference. tandfonline.com |

| M15 | Circulating metabolite | Quantified from pooled plasma samples. tandfonline.com |

| M16 | Metabolite formed by CYP2C9, CYP2C19, and CYP3A4 | Observed in incubations with liver microsomes and recombinant P450s. tandfonline.com |

| M25 | 6-hydroxymorpholine metabolite produced by CYP2C9 and CYP2C19 | Exists in equilibrium with its reactive open-chain amino aldehyde form. nih.gov |

| M30 | Secondary didehydromorpholine metabolite | Identified as a major source of CYP3A4 inactivation. nih.gov |

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatography is a set of laboratory techniques used to separate mixtures, making it fundamental for the purification and analysis of pharmaceutical compounds and their metabolites. organomation.comresearchgate.net Various chromatographic methods have been employed in the research and development of this compound.

For the purification of the final compound during its synthesis, researchers utilized flash column chromatography and reverse phase preparative High-Performance Liquid Chromatography (HPLC). acs.org These techniques are essential for isolating the compound of interest from reaction mixtures and ensuring high purity (>95%) for subsequent biological testing. acs.org

For analytical purposes, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), most often coupled with tandem mass spectrometry (LC-MS/MS), are the methods of choice. tandfonline.comnih.govnih.gov These methods offer high resolving power, sensitivity, and speed, which are critical for analyzing complex biological samples like plasma. researchgate.netnih.gov

Specific applications of chromatographic techniques for this compound include:

Plasma Concentration Determination: Validated LC-MS/MS assays were used to measure the plasma concentrations of this compound and its various metabolites. tandfonline.comnih.gov This is crucial for pharmacokinetic evaluations.

Metabolite Profiling: HPLC with radiodetection was used to analyze supernatants from in vitro metabolism experiments to generate metabolic profiles. tandfonline.com This helps in identifying which metabolites are formed under specific conditions.

In Vitro Assay Analysis: The quantification of metabolite formation in cytochrome P450 (CYP) inhibition assays was performed using LC-MS/MS. nih.gov

An example of a specific chromatographic method used for the analysis of this compound metabolites involved a Hypersil Gold column with a gradient elution program. tandfonline.com The mobile phases consisted of 10 mM ammonium (B1175870) formate (B1220265) (pH 8.5) and acetonitrile, demonstrating the precise control over separation conditions required for resolving multiple components in a sample. tandfonline.com

In Vitro Systems for Drug Metabolism and Interaction Studies (Liver Microsomes, Recombinant P450 Enzymes, Hepatocytes)

In vitro systems are critical tools for predicting a drug's metabolic pathways and its potential for drug-drug interactions (DDIs) in humans. For this compound, several in vitro systems were used to evaluate its metabolism and its inhibitory effects on key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. nih.govnih.gov

The primary in vitro systems used included:

Recombinant P450 Enzymes: These are individual human CYP enzymes expressed in a cellular system (e.g., insect cells). They allow researchers to identify precisely which enzyme is responsible for a specific metabolic reaction or is inhibited by the drug. tandfonline.comnih.govnih.gov Recombinant CYP2C9, CYP2C19, and CYP3A4 were used to confirm their roles in this compound metabolism and to study inhibition mechanisms. tandfonline.com

Hepatocytes: These are whole liver cells that contain both Phase I (e.g., CYP) and Phase II (e.g., UGT) metabolizing enzymes, as well as transporters, providing a more complete picture of liver metabolism. Metabolic profiling of this compound in human hepatocytes confirmed that no additional metabolic products were formed compared to those observed in liver microsomes. tandfonline.com

These in vitro studies revealed that this compound has an inhibitory effect on several CYP enzymes. nih.govnih.gov Competitive inhibition assays showed that this compound inhibited CYP2C9, CYP2C19, and CYP3A4. nih.goviastate.edu Furthermore, a significant time-dependent inhibition of CYP2C19 was observed, suggesting a more complex interaction that could involve the formation of reactive metabolites. nih.govnih.gov The covalent binding of this compound to recombinant CYP2C19 supports this hypothesis. nih.gov

The table below summarizes the in vitro inhibitory potential of this compound on various CYP enzymes.

| CYP Enzyme | IC50 Value (μM) | Inhibition Type | Reference |

|---|---|---|---|

| CYP1A2 | > 100 | Weak Inhibition | nih.gov |

| CYP2A6 | > 100 | Weak Inhibition | nih.gov |

| CYP2B6 | > 100 | Weak Inhibition | nih.gov |

| CYP2C8 | 25 | Inhibition | nih.gov |

| CYP2C9 | 8.6 | Competitive Inhibition | nih.govnih.goviastate.edu |

| CYP2C19 | 1.6 | Competitive & Time-Dependent Inhibition | nih.govnih.goviastate.edu |

| CYP2D6 | > 100 | Weak Inhibition | nih.gov |

| CYP3A4 | 19 - 44 | Competitive Inhibition | nih.govnih.goviastate.edu |

Future Directions for Orexin 1 Receptor Antagonist Research

Elucidating Underexplored Roles of Orexin-1 Receptor Signaling

While the OX1R is primarily associated with motivation, reward, and stress processes, its full spectrum of physiological influence is still being mapped out. acs.orgnih.gov The orexin (B13118510) system, as a whole, is implicated in a wide array of functions including sleep/wake cycles, appetite, metabolism, and autonomic control. nih.gov Initially, the orexin peptides were named for their role in stimulating food intake. wikipedia.org However, it is now understood that the two orexin receptors, OX1R and OX2R, have distinct yet sometimes overlapping functions. acs.org For instance, the wake-promoting effects of orexins are largely attributed to the OX2R or the combined action of both receptors, whereas selective antagonism of OX1R generally does not induce sleep. nih.govmdpi.comoup.com

Future research will need to further dissect the specific contributions of OX1R signaling in various physiological and pathological states. Key areas of investigation include:

Stress and Anxiety: Orexin neurons are highly responsive to anxiogenic stimuli and project to brain regions critical for anxiety and panic. universiteitleiden.nl Preclinical studies with OX1R antagonists have shown potential anxiolytic effects, suggesting a role in normalizing overexcited neural networks without causing sedation. universiteitleiden.nlfrontiersin.org

Addiction and Compulsive Behaviors: The OX1R is considered the dominant receptor in modulating addiction and reward-seeking behaviors. nih.govupf.edu Antagonists have been shown to reduce compulsive drug-seeking in animal models. frontiersin.org Further studies are needed to understand the precise mechanisms and the potential for treating a range of substance use and compulsive disorders. nih.gov

Metabolic and Cardiovascular Regulation: Orexins influence cardiovascular function, with injections leading to increases in blood pressure and heart rate. nih.govmdpi.com They also play a role in metabolism, linking energy balance with sleep regulation. wikipedia.org The specific role of OX1R in these processes, independent of OX2R, requires more detailed exploration, particularly in the context of metabolic disorders.

Cognition and Memory: The orexin system is involved in modulating attention and memory, partly through its interactions with the cholinergic system. psychiatryinvestigation.org Orexin-A has been shown to be involved in spatial learning and memory through the OX1R. psychiatryinvestigation.org Understanding how OX1R antagonists like Nivasorexant might impact cognitive functions is a critical area for future research.

Designing Novel OX1R Antagonists with Refined Pharmacological Properties

The development of this compound was the result of extensive medicinal chemistry efforts to create a potent and selective OX1R antagonist. acs.org The journey from initial hits to a clinical candidate involved meticulous structural modifications to achieve high selectivity for OX1R over OX2R, a crucial feature to avoid the sleep-promoting effects associated with dual-receptor antagonism. acs.org For example, the switch from a pyrrolidine (B122466) to a morpholine (B109124) substituent in the molecular scaffold dramatically enhanced OX1R selectivity. acs.org

Despite these advances, the quest for improved SO1RAs continues. Future design strategies will likely focus on:

Enhanced Selectivity and Potency: While compounds like this compound and JNJ-61393215 show good selectivity, further refinement could lead to agents with even cleaner pharmacological profiles, minimizing potential off-target effects. acs.orguniversiteitleiden.nlpnas.org

Optimized Pharmacokinetics: Achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties, including good brain penetration, is essential for central nervous system targets. nih.gov

Structure-Based Drug Design: The availability of high-resolution crystal structures of orexin receptors bound to antagonists has enabled more rational, structure-based design approaches. pnas.org This allows for the precise targeting of specific binding pockets to enhance affinity and selectivity. pnas.org

Diverse Chemical Scaffolds: Exploration of novel chemical structures beyond the established diaryl ureas and other current scaffolds could yield compounds with unique properties and patentability. nih.gov

Below is a table comparing representative orexin receptor antagonists, highlighting the evolution towards selective compounds.

| Compound Name | Target(s) | Primary Investigational Area(s) | Key Characteristic |

| Suvorexant | OX1R & OX2R (DORA) | Insomnia | First-in-class dual orexin receptor antagonist (DORA) approved for insomnia. pnas.orgresearchgate.net |

| SB-334867 | OX1R > OX2R | Research Tool | First selective OX1R antagonist (SO1RA) described; widely used in preclinical studies of addiction and reward. nih.govkarger.com |

| Almorexant | OX1R & OX2R (DORA) | Insomnia | An early DORA that showed sleep-promoting effects but development was halted. nih.gov |

| This compound | OX1R >> OX2R (SO1RA) | Binge-Eating Disorder, Anxiety | First SO1RA to be investigated in clinical trials. acs.orgspringer.com |

| JNJ-61393215 | OX1R >> OX2R (SO1RA) | Anxiety, Panic Disorders | A novel, selective OX1R antagonist evaluated for anxiety-related disorders. universiteitleiden.nlresearchgate.net |

This table is for illustrative purposes and not exhaustive.

Development of Advanced Preclinical Models for Complex Behavioral Phenotypes

The translation of findings from animal models to human clinical outcomes is a significant challenge in drug development. The experience with this compound, which showed efficacy in a rat model of binge-eating but not in the corresponding human trial, underscores this difficulty. nih.govresearchgate.net To bridge this translational gap, future research must focus on developing and validating more sophisticated preclinical models.

Current models, such as orexin/ataxin-3 transgenic mice, which feature progressive loss of orexin neurons, and various knockout mice (OX1R KO, OX2R KO, dual KO), have been invaluable. karger.comjneurosci.orgoup.com These models helped establish the distinct roles of the orexin receptors in narcolepsy-like symptoms and sleep architecture. oup.comfrontiersin.org More advanced models are now being developed, such as the "Tet-off" system, which allows for the conditional ablation of orexin neurons in adult mice, more closely mimicking the typical post-pubertal onset of narcolepsy in humans. jneurosci.orgnih.gov

Future efforts should include:

Models of Comorbidity: Developing animal models that better replicate the complex interplay of genetic predispositions, environmental stressors, and co-occurring psychiatric conditions seen in human disorders.

Reverse Translation: Analyzing clinical data from trials like those for this compound to identify biomarkers or patient subgroups that can inform the refinement of preclinical models. nih.gov

Advanced Behavioral Paradigms: Moving beyond simple behavioral tests to more complex paradigms that assess higher-order cognitive functions, decision-making, and social behaviors relevant to psychiatric disorders. For example, using models that evaluate responses to stress-induced relapse in drug-seeking or panic-inducing agents like CO2. universiteitleiden.nlfrontiersin.org

Investigating Potential Synergies or Antagonisms with Other Neurotransmitter Systems in Research Models

The orexin system does not operate in isolation; it is a key hub in a complex network of neurotransmitters that collectively regulate arousal, mood, and behavior. mdpi.com Orexin neurons project to and excite cholinergic, noradrenergic, dopaminergic, and histaminergic systems, which are crucial for maintaining wakefulness. wikipedia.orgfrontiersin.org Understanding the interplay between OX1R antagonists and these other systems is vital for predicting their full range of effects.

Key interactions for future investigation include:

Dopaminergic System: Orexins modulate dopamine (B1211576) release in the ventral tegmental area (VTA) and nucleus accumbens, core regions of the brain's reward circuitry. upf.edu This interaction is central to the role of OX1R in addiction. upf.edu Research suggests that κ-opioid receptor stimulation might inhibit OX1R activation in dopaminergic neurons, highlighting a complex interplay. mdpi.com

Endocannabinoid System: Evidence suggests bidirectional functional interactions between the orexin and endocannabinoid systems. upf.edu Orexin receptor activation can trigger the synthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), and OX1R can form heterodimers with the cannabinoid receptor 1 (CB1), potentially influencing processes like pain and reward. upf.edumdpi.com

Glutamate and GABA Systems: Orexins influence the balance of excitatory (glutamate) and inhibitory (GABA) transmission in key brain areas. upf.edu For instance, dual orexin receptor antagonists can promote GABA release in the basal forebrain. biorxiv.org

Corticotropin-Releasing Factor (CRF): The orexin and CRF systems are functionally interconnected in regulating the stress response, with evidence of negative crosstalk between OX1R and CRF1 receptors. frontiersin.orgmdpi.com

Exploring how SO1RAs like this compound affect these interconnected pathways will provide a more holistic understanding of their therapeutic potential and possible side effects, paving the way for more targeted and effective treatments for a range of complex neuropsychiatric disorders.

Q & A

Basic Research Questions

Q. What molecular targets and signaling pathways are implicated in Nivasorexant's mechanism of action, and how can researchers validate these interactions experimentally?

- Methodological Answer : Use in vitro binding assays (e.g., radioligand displacement) to quantify affinity for orexin receptors (OX1R/OX2R). Pair with functional assays (calcium flux or cAMP modulation) to assess antagonistic activity. For pathway analysis, employ transcriptomics (RNA-seq) or phosphoproteomics to map downstream effects .

- Data Validation : Cross-reference results with public databases (e.g., ChEMBL, PubChem) to confirm specificity. Replicate assays under varying pH and temperature conditions to rule out nonspecific binding .

Q. What preclinical models are most appropriate for evaluating this compound's efficacy in sleep-wake regulation?

- Experimental Design : Use rodent models (e.g., WT vs. OX receptor knockout mice) to isolate target-specific effects. Monitor sleep architecture via EEG/EMG telemetry. Include stress-induced insomnia models to test therapeutic robustness .

- Bias Mitigation : Randomize treatment groups and use blinded scoring for behavioral data to reduce observer bias .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

- Analytical Framework :

| Step | Method | Purpose |

|---|---|---|

| 1 | Pharmacokinetic profiling (plasma/brain exposure) | Confirm bioavailability and blood-brain barrier penetration |

| 2 | Metabolite identification (LC-MS/MS) | Rule out active metabolites skewing in vivo results |

| 3 | Dose-response correlation | Align in vitro IC50 with in vivo effective doses |

- Reference pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge discrepancies .

Q. What strategies optimize assay sensitivity when studying this compound's off-target effects?

- High-Throughput Screening : Utilize panels of GPCRs, ion channels, and kinases (e.g., Eurofins CEREP panel). Apply cheminformatics tools (e.g., SEA, SwissTargetPrediction) to prioritize likely off-targets .

- Statistical Rigor : Use false discovery rate (FDR) correction for multi-target screens. Validate hits with orthogonal assays (e.g., SPR vs. cell-based assays) .

Q. How can multi-omics data be integrated to elucidate this compound's long-term neuroadaptive effects?

- Systems Biology Approach : Combine RNA-seq (transcriptome), proteomics (TMT labeling), and metabolomics (NMR/LC-MS) from chronic dosing studies. Use network analysis (Cytoscape) to identify hub genes/pathways .

- Ethical Considerations : Adhere to animal welfare guidelines (e.g., NIH ARRIVE) for longitudinal studies. Share raw data via repositories like GEO or PRIDE to enhance reproducibility .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing heterogeneous clinical trial outcomes of this compound?

- Meta-Analysis : Apply random-effects models to account for inter-study variability. Use I² statistics to quantify heterogeneity. Stratify by patient subgroups (e.g., age, comorbidities) to identify moderators .

- Visualization : Forest plots for effect sizes and funnel plots to assess publication bias .

Q. How should researchers address missing data in observational studies of this compound's real-world safety?

- Imputation Strategies : Compare multiple imputation (MICE) vs. complete-case analysis. Validate with sensitivity testing (e.g., pattern-mixture models) to assess robustness .

Ethical & Reproducibility Considerations

Q. What frameworks ensure ethical rigor in human trials involving this compound?

- Protocol Design : Follow CONSORT guidelines and pre-register trials (ClinicalTrials.gov ). Incorporate patient-reported outcomes (PROs) using validated instruments (e.g., Insomnia Severity Index) .

- Inclusivity : Ensure diverse participant recruitment (age, gender, ethnicity) to generalize findings .

Q. How can researchers enhance reproducibility when synthesizing this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.